molecular formula C12H10N4O2S B1519464 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-72-0

2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B1519464
CAS No.: 941868-72-0
M. Wt: 274.3 g/mol
InChI Key: WLBVNPSVLOIVPU-UHFFFAOYSA-N
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Description

2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound belonging to the thiazolo[4,5-d]pyridazine class. This compound features a thiazole ring fused to a pyridazine ring, with an amino group at the 2-position and a 3-methoxyphenyl group at the 7-position. It has garnered interest in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiazole and pyridazine precursors. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups at specific positions on the ring system.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has shown promise in various biological assays. It has been studied for its potential antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, this compound is being explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including infections and cancer.

Industry: In industry, the compound's unique properties make it suitable for use in the development of new materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

  • 2-Amino-1-(o-methoxyphenyl)propane

  • Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-pyran

  • Indole derivatives

Uniqueness: 2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one stands out due to its unique structural features, which include the fused thiazole and pyridazine rings. This structural uniqueness contributes to its distinct biological and chemical properties compared to other similar compounds.

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Properties

IUPAC Name

2-amino-7-(3-methoxyphenyl)-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-18-7-4-2-3-6(5-7)8-10-9(11(17)16-15-8)14-12(13)19-10/h2-5H,1H3,(H2,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBVNPSVLOIVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C3=C2SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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